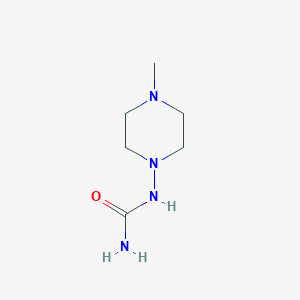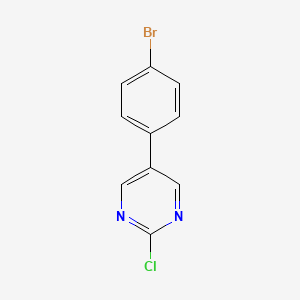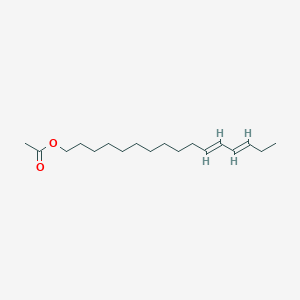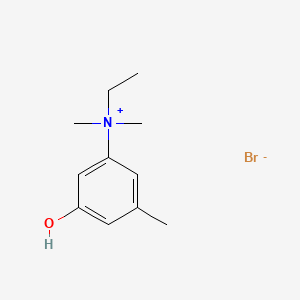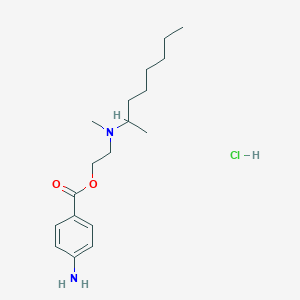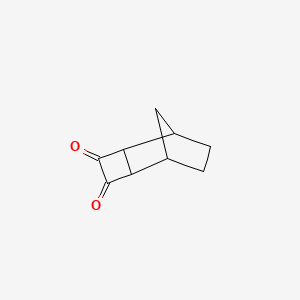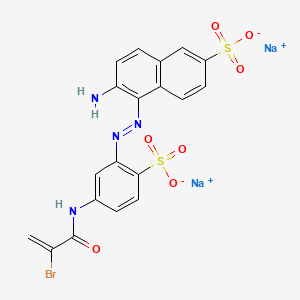
Disodium 6-amino-5-((5-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate is a complex organic compound with the molecular formula C19H13BrN4Na2O7S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving rigorous purification steps such as crystallization and filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its color and stability.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce aromatic amines .
Wissenschaftliche Forschungsanwendungen
Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. The compound can also form complexes with metal ions, which can further influence its behavior and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 6-amino-5-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate
- Disodium 5-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]-4-hydroxy-6-(methylamino)naphthalene-2-sulfonate
Uniqueness
What sets Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate apart from similar compounds is its specific substitution pattern and the presence of both bromine and sulfonate groups. These features contribute to its unique color properties and reactivity, making it particularly valuable in applications requiring precise colorimetric properties.
Eigenschaften
CAS-Nummer |
70210-41-2 |
|---|---|
Molekularformel |
C19H13BrN4Na2O7S2 |
Molekulargewicht |
599.3 g/mol |
IUPAC-Name |
disodium;6-amino-5-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15BrN4O7S2.2Na/c1-10(20)19(25)22-12-3-7-17(33(29,30)31)16(9-12)23-24-18-14-5-4-13(32(26,27)28)8-11(14)2-6-15(18)21;;/h2-9H,1,21H2,(H,22,25)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI-Schlüssel |
GGPXXBHMAMKMMH-UHFFFAOYSA-L |
Kanonische SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N)Br.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



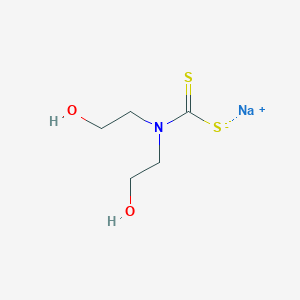
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

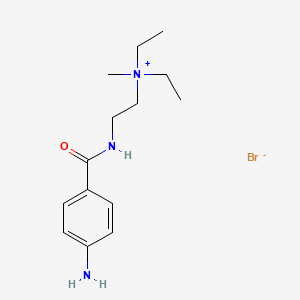
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
